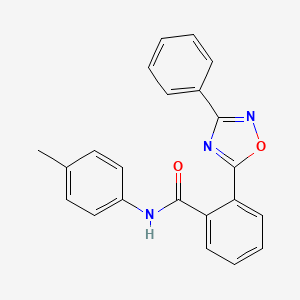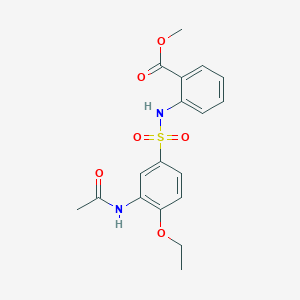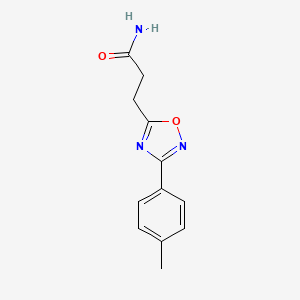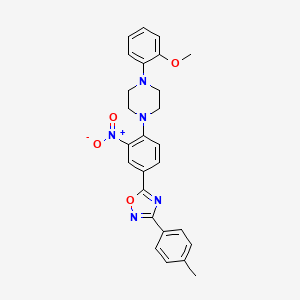
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, commonly known as PTBO, is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of drug discovery. PTBO is a heterocyclic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of PTBO is not fully understood. However, it has been proposed that PTBO exerts its biological activities by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, tuberculosis bacteria, or fungi. PTBO has been shown to inhibit the activity of tubulin, a protein involved in cell division, which may explain its anticancer activity. It has also been found to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of tuberculosis bacteria.
Biochemical and Physiological Effects:
PTBO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that make them resistant to antibiotics. PTBO has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PTBO in lab experiments include its diverse biological activities, low toxicity, and potential as a lead compound for drug discovery. However, the limitations of using PTBO include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for research on PTBO include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activities. PTBO can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Furthermore, the potential of PTBO as a diagnostic tool for cancer and tuberculosis can be explored by developing imaging agents that specifically target cancer cells or tuberculosis bacteria. Overall, PTBO has great potential as a lead compound for drug discovery and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of PTBO can be achieved through a multistep reaction process. The first step involves the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole, which is then reacted with p-toluidine to form N-(p-tolyl)-2-amino-5-phenyl-1,3,4-oxadiazole. Finally, the product is reacted with benzoyl chloride to obtain PTBO. The purity of the product can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PTBO has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer, antitubercular, and antifungal activities. PTBO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. It has also been found to be effective against drug-resistant tuberculosis and fungal infections. PTBO has been identified as a potential lead compound for the development of new drugs to treat these diseases.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)23-21(26)18-9-5-6-10-19(18)22-24-20(25-27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYIYGDDMYNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)




![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)






